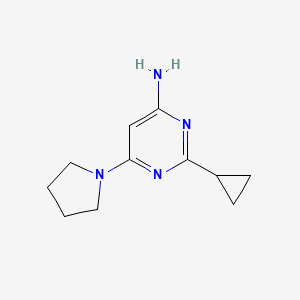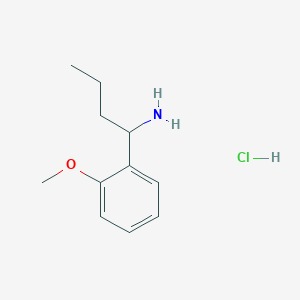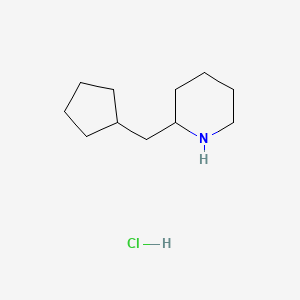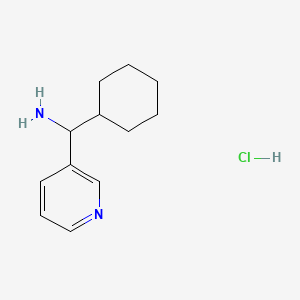
2-シクロプロピル-6-(ピロリジン-1-イル)ピリミジン-4-アミン
説明
2-Cyclopropyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C11H16N4 and its molecular weight is 204.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Cyclopropyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclopropyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
創薬と医薬品化学
ピロリジン環は、多くの生物学的に活性な化合物に見られる一般的な特徴であり、2-シクロプロピル-6-(ピロリジン-1-イル)ピリミジン-4-アミンに存在することは、創薬における潜在的な用途を示唆しています。 ピロリジンの飽和した5員環構造は、分子の立体化学に寄与し、三次元的なカバー範囲を強化することができます。これは、生物学的標的との相互作用に不可欠です 。この化合物は、さまざまな疾患に対して選択的な活性を有する新規なエンティティを合成するために使用できます。
抗線維化療法
ピリミジン誘導体は、抗線維化活性において有望な結果を示しています。2-シクロプロピル-6-(ピロリジン-1-イル)ピリミジン-4-アミンのピリミジンコアは、新しい抗線維化薬の開発のために検討することができます。 これらの化合物は、細胞培養モデルにおいてコラーゲンやその他の線維化マーカーの発現を阻害する可能性があり、線維化疾患の治療における可能性を示しています .
神経変性疾患研究
化合物のピリミジン成分は、神経変性疾患に関与する酵素または受容体の選択的阻害剤を作成するために修飾することができます。 例えば、ピリミジン誘導体は、神経変性疾患の治療の標的であるc-Jun-N-末端キナーゼ3(JNK3)の阻害剤として設計されています 。これは、2-シクロプロピル-6-(ピロリジン-1-イル)ピリミジン-4-アミンがJNK3阻害剤の合成の出発点として役立つ可能性を示唆しています。
抗菌剤
ピリミジン誘導体の構造活性相関(SAR)研究により、ピリミジン環上の特定の置換基が抗菌活性を高める可能性があることが明らかになっています。 2-シクロプロピル-6-(ピロリジン-1-イル)ピリミジン-4-アミンの置換基を修飾することにより、効果が向上した新しい抗菌剤を開発することが可能になります .
作用機序
Target of Action
Similar compounds have been found to interact with various receptors and enzymes . For instance, derivatives of 2-(pyrrolidin-1-yl)pyrimidine have been reported to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor .
Mode of Action
It’s worth noting that similar compounds have shown to inhibit a wide range of enzymes . These include phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Biochemical Pathways
Similar compounds have been found to have antioxidative and antibacterial properties, and their effects on cell cycle have been characterized .
Result of Action
Similar compounds have been found to have diverse biological activities .
生化学分析
Biochemical Properties
2-Cyclopropyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, such as phosphodiesterase type 5 and isocitrate dehydrogenase 1 . These interactions can lead to the modulation of enzyme activity, either inhibiting or activating them, which in turn affects the overall biochemical processes within the cell.
Cellular Effects
The effects of 2-Cyclopropyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the insulin-like growth factor 1 receptor, which plays a critical role in cell growth and differentiation . Additionally, 2-Cyclopropyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, 2-Cyclopropyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. These binding interactions can result in enzyme inhibition or activation, depending on the specific target. For instance, this compound has been shown to inhibit the activity of endothelin-converting enzyme 1, which is involved in the regulation of vascular function . Additionally, 2-Cyclopropyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 2-Cyclopropyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine in laboratory settings have been studied extensively. Over time, this compound can undergo stability and degradation processes, which can affect its efficacy and potency. In in vitro studies, it has been observed that the compound remains stable under specific conditions, but may degrade over extended periods . Long-term effects on cellular function have also been noted, with prolonged exposure leading to changes in cell viability and function.
Dosage Effects in Animal Models
In animal models, the effects of 2-Cyclopropyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine vary with different dosages. At lower doses, the compound may exhibit therapeutic effects without significant adverse effects. At higher doses, toxic or adverse effects may be observed. For example, studies have shown that high doses of this compound can lead to hepatotoxicity and nephrotoxicity in animal models . It is essential to determine the optimal dosage to balance efficacy and safety.
Subcellular Localization
The subcellular localization of 2-Cyclopropyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
2-cyclopropyl-6-pyrrolidin-1-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4/c12-9-7-10(15-5-1-2-6-15)14-11(13-9)8-3-4-8/h7-8H,1-6H2,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNVHUGCGGLYBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=C2)N)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-(Pyridin-3-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1471541.png)




![(8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-4-yl)methanone hydrochloride](/img/structure/B1471551.png)





